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3-Bromo-N,4-dimethyl-5-nitrobenzamide
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Overview
Description
3-Bromo-N,4-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3. It is a derivative of benzamide, characterized by the presence of bromine, nitro, and dimethyl groups on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,4-dimethyl-5-nitrobenzamide typically involves the bromination of N,4-dimethyl-5-nitrobenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,4-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (ethanol, methanol).
Oxidation: Potassium permanganate, solvents (water, acetone), heating
Major Products
Substitution: Various substituted benzamides.
Reduction: 3-Bromo-N,4-dimethyl-5-aminobenzamide.
Oxidation: 3-Bromo-N,4-dimethyl-5-nitrobenzoic acid
Scientific Research Applications
3-Bromo-N,4-dimethyl-5-nitrobenzamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the manufacture of specialty chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism of action of 3-Bromo-N,4-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzamide: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
N,N-Dimethyl-3-bromo-5-nitrobenzamide: Similar structure but with different substitution patterns.
3-Bromo-N-methyl-5-nitrobenzamide: Contains only one methyl group, affecting its solubility and reactivity
Uniqueness
3-Bromo-N,4-dimethyl-5-nitrobenzamide is unique due to the presence of both bromine and nitro groups, along with two methyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9BrN2O3 |
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Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-bromo-N,4-dimethyl-5-nitrobenzamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-7(10)3-6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13) |
InChI Key |
FZNULDQTWJONAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
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